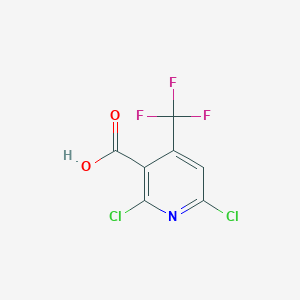

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its trifluoromethyl group and chlorine substituents significantly influence its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research and development settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 503437-19-2 | [2] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [3] |

| Molecular Weight | 260.00 g/mol | [3] |

| Melting Point | 79-80 °C | [1] |

| Boiling Point | 318.132 °C at 760 mmHg | [1] |

| Solubility | Data not available in the public domain. | |

| pKa | Data not available in the public domain. | |

| Appearance | White to off-white crystalline solid (inferred from related compounds) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. The following protocol is adapted from a patented method for a structurally similar compound[4].

Reaction:

2,6-dichloro-4-(trifluoromethyl)nicotinonitrile → this compound

Materials and Reagents:

-

2,6-dichloro-4-(trifluoromethyl)nicotinonitrile

-

70% Sodium Hydroxide (NaOH) solution

-

70% Ethanol (EtOH) solution

-

8% Hydrochloric acid (HCl) solution

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a thermometer, add a 70% NaOH solution and a 70% ethanol solution.

-

Under constant stirring, add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to the solution.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add an 8% solution of dilute hydrochloric acid to adjust the pH to an acidic range, which will cause the product to precipitate.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with deionized water.

-

Dry the product under vacuum to obtain this compound.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, has been shown to be effective for related compounds[4].

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add petroleum ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable technique for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a formic acid modifier is a common starting point for the analysis of nicotinic acid derivatives[5][6].

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 258.9. Isotope dilution mass spectrometry can be employed for quantitative analysis[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyridine ring. The chemical shifts in the ¹³C NMR spectrum will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For comparison, the NMR spectra of nicotinic acid have been well-documented[8][9].

Biological Activity

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. While nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent, and other halogenated nicotinic acid derivatives have shown biological effects, it is not scientifically sound to extrapolate these activities to the title compound without experimental evidence. Further research is required to determine its pharmacological profile.

Visualizations

Experimental Workflow for the Synthesis of this compound

References

- 1. echemi.com [echemi.com]

- 2. 503437-19-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

In-depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid (CAS 503437-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, with the CAS number 503437-19-2, is a halogenated pyridine derivative containing a trifluoromethyl group. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its chemical structure, featuring reactive chloro and carboxylic acid functionalities alongside the electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on technical details relevant to research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 503437-19-2 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store in an inert atmosphere, at 2-8°C.[1] |

Synthesis

One patented method outlines the preparation of 4-trifluoromethylnicotinic acid, which involves the hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine followed by catalytic hydrogenolysis. This suggests that this compound could be an intermediate in this pathway, formed after the hydrolysis of the nitrile group to a carboxylic acid, but before the removal of the chlorine atoms.

A general workflow for the synthesis of related compounds, which may be adapted for the synthesis of the title compound, is described below.

Experimental Workflow: General Synthesis of Halogenated Trifluoromethyl Nicotinic Acids

References

In-Depth Technical Guide: Molecular Structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, is a halogenated pyridine derivative. The presence of two chlorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 503437-19-2 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 259.997 g/mol |

| Melting Point | 79-80 °C |

| Boiling Point | 318.132 °C at 760 mmHg |

| Appearance | Solid (form not specified) |

Molecular Structure

The core of the molecule is a pyridine ring, substituted at positions 2 and 6 with chlorine atoms, at position 4 with a trifluoromethyl group, and at position 3 with a carboxylic acid group. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents makes the pyridine ring electron-deficient, which is a key factor in its reactivity.

Caption: 2D representation of this compound.

Synthesis and Reactivity

Another described reaction involving this compound is its use as a starting material for the synthesis of 4-(trifluoromethyl)nicotinic acid through hydrogenolysis. This reaction demonstrates the reactivity of the chloro substituents, which can be selectively removed under specific catalytic conditions.

Experimental Protocol: Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to 4-(Trifluoromethyl)nicotinic acid

This protocol describes the conversion of the methyl ester of the title compound to 4-(Trifluoromethyl)nicotinic acid, illustrating a key reaction of this class of molecules.

-

Materials:

-

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5g, 0.0192 mol)

-

10% Palladium on carbon (Pd/C), 63.45% water content (0.3g)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O) (5.25g, 0.0389 mol)

-

Ethanol (20 mL)

-

Nitrogen gas

-

Hydrogen gas

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid

-

-

Procedure:

-

To a 100 mL three-necked flask, add Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 10% Pd/C, sodium acetate trihydrate, and ethanol.

-

Stir the mixture to dissolve the solids.

-

Purge the flask with nitrogen gas three times to remove air.

-

Replace the nitrogen atmosphere with hydrogen gas (2 purges).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 8 hours, or until hydrogen uptake ceases.

-

Filter the reaction mixture to recover the palladium on carbon catalyst.

-

Wash the filter cake with ethanol (3 times).

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

To the resulting solid, add 20 mL of water and shake to dissolve.

-

Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic phases and wash with saturated brine (3 times).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the product.

-

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)nicotinic acid.

Spectroscopic Data

As of the date of this guide, experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectroscopic characteristics based on the known structure and data from analogous compounds. These should be used for reference and confirmed with experimental data.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | s | 1H | H-5 |

| ~10-13 | br s | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165-170 | C=O |

| ~150-155 | C-2, C-6 |

| ~140-145 | C-4 |

| ~120-125 (q) | CF₃ |

| ~120-125 | C-3 |

| ~115-120 | C-5 |

Table 4: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | s | CF₃ |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H (carboxylic acid) |

| ~1700 | C=O (carboxylic acid) |

| ~1600, ~1470 | C=C, C=N (aromatic ring) |

| 1100-1350 | C-F (trifluoromethyl) |

| 700-850 | C-Cl |

Biological Activity and Applications

While specific biological activity data for this compound is limited, the structural motifs present suggest potential applications in drug discovery and agrochemical development. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes. The introduction of halogens and a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

The related compound, 2,6-dichloroisonicotinic acid, has been shown to be an inducer of plant defense responses and an inhibitor of catalase activity.[4] This suggests that this compound could also possess interesting biological properties.

The trifluoromethylpyridine moiety is a key structural feature in a number of active agrochemical and pharmaceutical ingredients.[5][6] Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Caption: Relationship between structure and potential applications.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear suitable personal protective equipment, including gloves and eye protection. Avoid the formation of dust and aerosols.[1]

Conclusion

This compound is a synthetically valuable compound with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed experimental data is currently sparse in the public domain, its structural features suggest it is a promising scaffold for further investigation. This guide provides a summary of the available information and a framework for future research and development involving this molecule.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic characteristics based on data from structurally related molecules and established principles of spectroscopic analysis. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate the characterization of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid

-

CAS Number: 503437-19-2

-

Molecular Formula: C₇H₂Cl₂F₃NO₂

-

Molecular Weight: 260.00 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted nicotinic acids and pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | s | 1H | H-5 (aromatic proton) |

| >10 (broad) | s | 1H | -COOH |

Note: The exact chemical shift of the aromatic proton may vary depending on the solvent used. The carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | -COOH |

| ~150 - 160 | C-2, C-6 (C-Cl) |

| ~140 - 150 (q) | C-4 (C-CF₃) |

| ~120 - 130 (q, ¹JCF ≈ 270-280 Hz) | -CF₃ |

| ~120 - 130 | C-3 |

| ~115 - 125 | C-5 |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts are estimates and can be influenced by the solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~1700 - 1730 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1550 - 1600 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1100 - 1350 | Strong | C-F stretching (trifluoromethyl group) |

| ~700 - 850 | Strong | C-Cl stretching |

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 259/261/263 | [M]⁺∙ Molecular ion peak cluster (isotopic pattern for 2 Cl atoms) |

| 242/244/246 | [M-OH]⁺ |

| 214/216/218 | [M-COOH]⁺ |

| 190 | [M-Cl-CO]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (using EI):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a suitable mass range to detect the molecular ion and fragment ions.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use these predicted data and protocols as a starting point for their own experimental work.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals. The document details the core chemical transformations, experimental methodologies, and quantitative data associated with the synthesis, offering a comprehensive resource for laboratory and process development.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on the pyridine ring, imparts specific physicochemical properties that are often sought after in the design of bioactive molecules. The synthesis of this compound typically involves a multi-step sequence, beginning with acyclic precursors and proceeding through key heterocyclic intermediates. This guide will focus on a prominent and well-documented synthetic route.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. This initial step forms a dihydroxypyridine intermediate, which is subsequently chlorinated and then hydrolyzed to yield the final product. The overall transformation can be summarized in three key stages:

-

Stage 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

-

Stage 2: Chlorination to produce 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

-

Stage 3: Hydrolysis of the nitrile to the carboxylic acid.

The logical flow of this synthesis is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis pathway. It is important to note that the yield for the final hydrolysis step is an estimate based on analogous reactions due to the lack of a specific reported yield for this exact transformation.

Table 1: Reactants and Products

| Step | Reactant(s) | Product |

| 1. Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine |

| 2. Chlorination | 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile |

| 3. Hydrolysis | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | This compound |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Yield |

| 1. Cyclization | Potassium Hydroxide | Ethanol | Reflux | Not Specified | High |

| 2. Chlorination | Phosphorus Oxychloride (POCl₃) | Neat or Inert Solvent | 100-150°C | Several Hours | Good to High |

| 3. Hydrolysis | NaOH (aq) or H₂SO₄ | Water/Ethanol | Reflux | 6-12 hours | ~97% (estimated) |

Detailed Experimental Protocols

The following protocols are based on procedures outlined in the scientific literature and patents.

Stage 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This step involves the base-catalyzed cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Protocol:

-

To a solution of potassium hydroxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

-

Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC or LC-MS is recommended).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Stage 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

The dihydroxy intermediate is chlorinated using a strong chlorinating agent, typically phosphorus oxychloride.

Protocol:

-

In a reaction vessel equipped with a reflux condenser and a gas scrubber, carefully add phosphorus oxychloride to 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

-

Heat the mixture to a temperature between 100°C and 150°C and maintain for several hours until the reaction is complete.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Stage 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. The following protocol is adapted from a procedure for a structurally similar compound and is expected to give a high yield.[1]

References

Starting materials for 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the starting materials, reaction protocols, and quantitative data to support laboratory and process development efforts.

Synthetic Pathways Overview

The synthesis of this compound can be approached through two main strategies:

-

Ring Formation and Subsequent Functionalization: This common and effective method involves the initial construction of a substituted pyridine ring, followed by chlorination and hydrolysis to yield the final product.

-

Functionalization of a Pre-formed Pyridine Ring: This alternative approach begins with a commercially available substituted pyridine, which is then functionalized to introduce the carboxylic acid group.

This guide will focus on the first pathway, for which more detailed experimental data is available.

Pathway 1: Ring Formation and Functionalization

This synthetic route commences with the condensation of readily available starting materials to form a dihydroxypyridine intermediate, which is subsequently chlorinated and hydrolyzed.

Logical Workflow of Synthesis

Caption: Synthetic pathway from starting materials to the final product.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This initial step involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide.

-

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Cyanoacetamide

-

Potassium Hydroxide (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and thermometer, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in ethanol.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Heat the mixture to reflux and maintain for a specified period to drive the cyclization reaction.

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

The dihydroxy intermediate is then chlorinated using a strong chlorinating agent.

-

Materials:

-

2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

-

Phosphorus Oxychloride (POCl₃)

-

-

Procedure:

-

In a suitable reaction vessel, suspend 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours to ensure complete chlorination.

-

After the reaction is complete, carefully quench the excess phosphorus oxychloride with ice water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry over a drying agent, and concentrate under reduced pressure to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

-

Materials:

-

2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

Sodium Hydroxide (70% solution)

-

Ethanol (70% solution)

-

Hydrochloric Acid (8% solution)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and thermometer, add a 70% sodium hydroxide solution and a 70% ethanol solution.

-

Add 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine to the stirred solution.

-

Heat the mixture to reflux for 6 hours.[1]

-

Cool the reaction to room temperature and adjust the pH to acidic with an 8% solution of hydrochloric acid, which will cause the product to precipitate.[1]

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

-

Quantitative Data Summary

| Step | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, KOH | Reflux in Ethanol | High | - | --INVALID-LINK-- |

| 2 | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine, POCl₃ | Reflux | High | - | --INVALID-LINK-- |

| 3 | This compound | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine, NaOH, EtOH/H₂O | Reflux, 6h | 97.2% | - | --INVALID-LINK-- |

Alternative Hydrolysis Protocol

An alternative method for the hydrolysis of a similar substrate, 2,6-dichloro-5-fluoro-3-cyanopyridine, has been reported and may be adaptable.[2]

-

Materials:

-

2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

Sulfuric Acid (96%)

-

Water

-

-

Procedure:

-

Dissolve the dichlorocyanopyridine derivative in 96% sulfuric acid at 40-45°C.

-

Heat the solution to 70-75°C for 1 hour.

-

Carefully add water dropwise while maintaining the temperature between 90-95°C.

-

Continue stirring at 105°C for 1.5 hours.

-

Add more water at 90°C and then cool the mixture to room temperature to precipitate the product.

-

This alternative protocol offers a different solvent and temperature profile that may be advantageous depending on the specific laboratory setup and desired purity profile.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high yields using readily available starting materials. The key steps of cyclization, chlorination, and hydrolysis are well-documented in patent literature, providing a solid foundation for researchers and drug development professionals. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

The Synthetic Versatility of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, a halogenated pyridine derivative, stands as a pivotal building block in the landscape of modern synthetic chemistry. Its unique structural arrangement, featuring two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the construction of complex molecular architectures. This guide delves into the core applications of this compound, with a primary focus on its established role in the synthesis of agrochemicals and its burgeoning potential within medicinal chemistry. Through a comprehensive review of its synthesis, reactivity, and the biological activities of its derivatives, this document aims to provide researchers and drug development professionals with a thorough understanding of the strategic value of this compound as a scaffold for innovation.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in both agrochemical and pharmaceutical research to enhance biological activity, metabolic stability, and lipophilicity.[1] The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with these fluorine-containing moieties, gives rise to a class of compounds with significant therapeutic and commercial potential. This compound (CAS No: 503437-19-2, Molecular Formula: C₇H₂Cl₂F₃NO₂) is a prime exemplar of such a strategic building block.[2][3][4] Its chemical reactivity, governed by the interplay of the carboxylic acid function, the two chlorine substituents, and the trifluoromethyl group, allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of novel bioactive compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2] |

| Molecular Weight | 260.00 g/mol | [3] |

| CAS Number | 503437-19-2 | [2][4] |

| Appearance | White to off-white solid | |

| Purity | ≥95% - 97% | [2][4] |

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that has been the subject of considerable optimization to ensure efficiency and yield. A common synthetic route is outlined below.

Detailed Experimental Protocol: A Representative Synthesis

A frequently employed synthetic strategy involves the cyclization of an enamine derived from ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination and hydrolysis.

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile A mixture of ethyl 4,4,4-trifluoroacetoacetate and an appropriate amine is reacted to form an enamine intermediate. This intermediate is then cyclized, often with a reagent like cyanoacetamide in the presence of a base, to yield 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile The dihydroxy intermediate is chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to replace the hydroxyl groups with chlorine atoms. This step is crucial for activating the pyridine ring for subsequent nucleophilic substitution reactions.

Step 3: Hydrolysis to this compound The nitrile group of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions, followed by acidification to precipitate the final product.

Applications in Agrochemicals: The Flonicamid Story

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of the insecticide flonicamid.[5][6] Flonicamid is a selective aphicide that acts as a feeding blocker, providing effective control of a wide range of sucking insects.

Potential Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

While direct applications in marketed drugs are not yet prevalent, the structural motifs present in this compound are of significant interest in medicinal chemistry. The dichloropyridine core allows for selective functionalization at the 2- and 6-positions, while the trifluoromethyl group can enhance potency and improve pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors

The trifluoromethyl-substituted pyridine ring is a common feature in many kinase inhibitors.[7] The chlorine atoms on the this compound scaffold can be displaced by various nucleophiles, such as amines, to generate libraries of compounds for screening against different kinase targets. The general workflow for such a discovery process is depicted below.

Although specific IC₅₀ values for direct derivatives are not publicly available, the general principle is supported by the prevalence of similar structures in patented kinase inhibitors.

Potential as a Scaffold for Other Therapeutic Targets

The versatility of the 2,6-dichloro-4-(trifluoromethyl)pyridine backbone extends beyond kinase inhibitors. The ability to introduce diverse functionalities at the 2, 3, and 6-positions opens up possibilities for targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within a biological target.

Conclusion and Future Outlook

This compound is a commercially significant intermediate with a well-established role in the agrochemical industry. While its direct application in medicinal chemistry is still an emerging area, the inherent reactivity and the desirable properties imparted by its structural features make it a highly attractive scaffold for future drug discovery efforts. As the demand for novel therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are warranted to fully unlock the therapeutic potential of this promising chemical entity.

References

- 1. scispace.com [scispace.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound [oakwoodchemical.com]

- 4. 2,6-Dichloro-4-trifluoromethyl-nicotinic acid,CAS 503437-19-2 [langwaychem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives: Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2,6-dichloro-4-(trifluoromethyl)nicotinic acid and its derivatives. This scaffold has emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the context of metabolic diseases. This document summarizes the known synthetic pathways and explores the biological rationale for the development of compounds derived from this nicotinic acid analog.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. The presence of electron-withdrawing chlorine and trifluoromethyl groups on the pyridine ring significantly influences its chemical reactivity and makes it a versatile building block in medicinal chemistry. While the biological activity of the parent acid has not been extensively reported, its utility as a precursor for more complex molecules with therapeutic potential is documented.

Synthesis of Derivatives

The primary documented application of this compound is in the synthesis of 1,8-naphthyridine derivatives. These compounds have been investigated for their potential as antidiabetic agents. The synthetic route involves the initial activation of the carboxylic acid, followed by reaction with an appropriate amine to form an amide bond, which then undergoes further cyclization and substitution reactions.

Experimental Protocol: Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives from this compound is detailed in patent literature[1]. The general procedure is as follows:

-

Activation of the Carboxylic Acid : this compound is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the acid in thionyl chloride. Alternatively, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can be used[1].

-

Amide Bond Formation : The resulting 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride is reacted with a substituted aminopyridine without further purification to form the corresponding amide.

-

Cyclization and Further Modification : The intermediate amide undergoes subsequent intramolecular cyclization to form the 1,8-naphthyridine core. Further reactions, such as nucleophilic substitution of the chloro groups, are then carried out to generate a library of derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Synthetic workflow for 1,8-naphthyridine derivatives.

Biological Activity and Mechanism of Action

The derivatives of this compound, specifically the 1,8-naphthyridines, have been investigated for their potential in the treatment of diabetes. The proposed mechanism of action for these compounds involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway[1].

The cAMP signaling pathway plays a crucial role in glucose-dependent insulin secretion from pancreatic beta cells. Hormones such as glucagon-like peptide-1 (GLP-1) and pituitary adenylate cyclase-activating polypeptide (PACAP) bind to G-protein coupled receptors on these cells, leading to an increase in intracellular cAMP levels. This, in turn, activates a cascade of events that culminates in the exocytosis of insulin. The 1,8-naphthyridine derivatives synthesized from this compound are designed to influence this pathway, potentially by acting as agonists at these receptors or by inhibiting phosphodiesterases (PDEs) that degrade cAMP[1].

Caption: Potential mechanism of action of 1,8-naphthyridine derivatives.

Quantitative Data

At present, there is a lack of publicly available quantitative biological data, such as IC50 or EC50 values, for this compound or its direct derivatives from peer-reviewed literature. The patent describing the 1,8-naphthyridine derivatives mentions in vivo testing in a rat model of glucose tolerance, but does not provide specific quantitative results for individual compounds[1].

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the construction of more complex heterocyclic systems. Its derivatives, particularly 1,8-naphthyridines, have shown potential as modulators of the cAMP signaling pathway, with possible applications in the treatment of diabetes. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The development of detailed in vitro and in vivo studies will be crucial in determining the clinical viability of derivatives of this compound.

References

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. The content is intended for professionals in research, development, and manufacturing who work with this compound.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its structural and chemical properties are summarized below.

| Property | Value |

| CAS Number | 503437-19-2 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound due to its hazardous nature. The following precautions are based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times in the laboratory:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be required. |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[2] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3] |

| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[3] |

Storage and Disposal

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[3] Incompatible materials to avoid include strong oxidizing agents, strong bases, and amines.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Experimental Protocols

The following section details a potential synthesis route for this compound, derived from patent literature.

Synthesis of this compound

This synthesis is a multi-step process starting from the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Step 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

-

Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide are used as raw materials.

-

The cyclization reaction is catalyzed by potassium hydroxide.

Step 2: Chlorination to form 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

-

The intermediate from Step 1 is chlorinated using phosphorus oxychloride (POCl₃).

Step 3: Hydrolysis to form this compound

-

In a reaction vessel equipped with a reflux condenser and a thermometer, add a 70% sodium hydroxide (NaOH) solution and a 70% ethanol solution.

-

While stirring, add the 2,6-dichloro-3-cyano-4-trifluoromethylpyridine from Step 2.

-

Reflux the mixture for 6 hours.

-

After cooling to room temperature, add an 8% solution of dilute hydrochloric acid to adjust the pH to acidic, which will cause a solid to precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

Biological Activity and Toxicological Information

There is currently a significant lack of publicly available data regarding the specific biological activity, mechanism of action, and detailed toxicological profile of this compound. While the broader class of nicotinic acid derivatives has been studied, these findings are not directly applicable to this highly substituted analog. Researchers should exercise extreme caution and assume a high degree of toxicity until more definitive data becomes available. Any investigation into the biological or toxicological properties of this compound should be conducted with appropriate containment and safety measures.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While a synthesis protocol is available, there is a notable absence of information on its biological effects and toxicological profile. This guide provides the currently available information to ensure safe handling and use in a research and development setting. It is imperative that any work with this compound is performed in a well-ventilated area by trained professionals.

References

Methodological & Application

Synthesis protocol for 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid from 3-cyanopyridine

An established synthetic protocol for producing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid from 3-cyanopyridine involves a multi-step process. This application note provides a detailed methodology for this synthesis, tailored for researchers, scientists, and professionals in drug development. The protocol is broken down into three main stages: the trifluoromethylation of 3-cyanopyridine, followed by chlorination of the pyridine ring, and concluding with the hydrolysis of the nitrile group to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine

This initial step introduces the trifluoromethyl group onto the pyridine ring. The procedure is adapted from a patented method and involves the use of an organolithium reagent.[1]

Materials:

-

3-Cyanopyridine

-

Tetramethylethylenediamine (TMEDA)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2M solution

-

Bromotrifluoromethane (CF3Br)

-

Argon gas

Procedure:

-

In a three-necked flask purged with argon, combine 3-cyanopyridine (1.0 mol, 104 g), tetramethylethylenediamine (1.5 mol, 174 g), and 600 mL of anhydrous tetrahydrofuran.

-

Cool the mixture to -40°C under an argon atmosphere.

-

While maintaining the temperature at -40°C, slowly add 2M n-butyllithium (1.2 mol, 600 mL).

-

Allow the reaction to proceed at -40°C for 1.5 hours.

-

Introduce bromotrifluoromethane gas into the reaction mixture.

-

After the addition is complete, allow the temperature to rise to 0-10°C and continue the reaction.

-

Upon completion, the reaction is worked up to isolate the 4-trifluoromethyl-3-cyanopyridine.

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

This step involves the chlorination of the pyridine ring at the 2 and 6 positions. This procedure is based on a method for the chlorination of a similar pyridine derivative.[2]

Materials:

-

4-Trifluoromethyl-3-cyanopyridine

-

Phosphorus oxychloride (POCl3)

Procedure:

-

In a reaction vessel, treat 4-trifluoromethyl-3-cyanopyridine with phosphorus oxychloride.

-

Heat the reaction mixture to facilitate the chlorination process.

-

After the reaction is complete, the excess POCl3 is carefully removed.

-

The crude product, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, is then purified.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 70%)

-

Ethanol solution (e.g., 70%)

-

Hydrochloric acid (HCl), dilute (e.g., 8%)

Procedure:

-

In a reaction vessel equipped with a reflux condenser, add a 70% sodium hydroxide solution and a 70% ethanol solution.

-

Add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to the stirred solution.

-

Reflux the mixture for 6 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 8% dilute hydrochloric acid until a solid precipitates.[2]

-

Collect the solid product by filtration.

-

Wash the collected solid with water and dry to obtain this compound. A yield of 91.2% has been reported for a similar hydrolysis process.[2]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | 3-Cyanopyridine | n-BuLi, TMEDA, CF3Br | 4-Trifluoromethyl-3-cyanopyridine | Not specified |

| 2 | 4-Trifluoromethyl-3-cyanopyridine | POCl3 | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | Not specified |

| 3 | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | NaOH, Ethanol, HCl | This compound | 91.2%[2] |

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in various palladium-catalyzed cross-coupling reactions. This trifluoromethyl-substituted dichloronicotinic acid derivative is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring, combined with the presence of two reactive chloro groups, allows for selective and sequential functionalization.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For this compound, the two chlorine atoms serve as handles for sequential cross-coupling, while the carboxylic acid and trifluoromethyl groups can influence the reactivity and regioselectivity of these transformations. Key reactions applicable to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions are understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[2][3] The cycle typically consists of three main steps:

-

Oxidative Addition: The aryl chloride (Ar-Cl) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-Cl).

-

Transmetalation (for Suzuki, etc.) or Olefin/Amine Coordination/Insertion: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or an alkene/amine coordinates and inserts into the Ar-Pd bond.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[4][5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions. The presence of the electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Dichloroheterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 77 | [6] |

| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 90 | [6] |

| 3 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Precatalyst (2) | Biarylphosphine | K₃PO₄ | THF/H₂O | RT | 93 | [7] |

| 4 | Aryl Chloride | Arylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | >95 | [4] |

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane, THF, or toluene, often with water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the monosubstituted product.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its trifluoromethyl-substituted pyridine core, a common motif in many biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group, the carboxylic acid, and the pyridine nitrogen atom activates the 2- and 6-positions for nucleophilic attack, allowing for the selective introduction of a wide range of functional groups.

Regioselectivity

The nucleophilic substitution can occur at either the C2 or C6 position. The regioselectivity is influenced by the nature of the substituent at the 3-position and the solvent used in the reaction. For substrates with a 3-trifluoromethyl group, nucleophilic attack is generally favored at the 6-position. This preference can be attributed to the electronic effects of the substituents on the pyridine ring.

Reaction Workflow

The general workflow for nucleophilic substitution reactions of this compound involves the reaction of the starting material with a suitable nucleophile in the presence of a base and an appropriate solvent.

Caption: General workflow for nucleophilic substitution.

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides access to a variety of substituted aminonicotinic acids. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.

Quantitative Data for Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Methylaniline | Diisopropylethylamine | Water | 200 (Microwave) | 2 | 85-95 |

| Generic Primary/Secondary Amine | Sodium tert-butoxide | Toluene | 100 | 4-12 | Not Specified |

Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)-2-chloro-4-(trifluoromethyl)nicotinic acid

This protocol is adapted from a microwave-assisted amination of a similar 2-chloronicotinic acid derivative.[1]

Materials:

-

This compound

-

N-Methylaniline

-

Diisopropylethylamine (DIPEA)

-

Deionized Water

-

Concentrated Hydrochloric Acid

-

Microwave synthesis reactor

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vessel, combine this compound (1.0 eq), N-methylaniline (3.0 eq), diisopropylethylamine (3.0 eq), and deionized water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 200°C for 2 hours with stirring.

-

After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

-

Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Nucleophilic Substitution with Thiols

The displacement of a chloride with a thiol nucleophile allows for the synthesis of arylthio- and alkylthio-substituted nicotinic acids. These reactions are typically performed in the presence of a base to deprotonate the thiol.

Quantitative Data for Thiolation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Potassium Carbonate | DMF | 80-100 | Not Specified | Not Specified |

Experimental Protocol: Synthesis of 2-Chloro-6-(phenylthio)-4-(trifluoromethyl)nicotinic acid

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1-1.3 eq) in DMF.

-

Add potassium carbonate (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100°C and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and pour into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Nucleophilic Substitution with Alkoxides

Alkoxide nucleophiles can be used to introduce alkoxy groups onto the pyridine ring. These reactions are typically carried out by treating the starting material with a pre-formed sodium or potassium alkoxide, or by generating the alkoxide in situ.

Quantitative Data for Alkoxylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | Reflux | Not Specified | Not Specified |

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinic acid

Materials:

-

This compound

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric Acid

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium methoxide (1.0-1.2 eq) in methanol to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Signaling Pathway Diagram

Derivatives of nicotinic acid are known to be involved in various biological pathways. For instance, they can act as inhibitors of specific enzymes or as ligands for receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized derivative of 2,6-disubstituted-4-(trifluoromethyl)nicotinic acid acts as an inhibitor of a kinase, a common target in drug discovery.

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Derivatization of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its derivatization into amides and esters allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

This compound is a halogenated pyridine derivative with a reactive carboxylic acid moiety. This functional group provides a convenient handle for chemical modification to generate a diverse library of compounds. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents enhances the reactivity of the pyridine ring and influences the physicochemical properties of the resulting derivatives. These derivatives are of significant interest in the development of new pharmaceuticals and agrochemicals.

This document outlines two primary derivatization strategies for the carboxylic acid group: conversion to amides and esters. The protocols provided are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for laboratory synthesis.

Part 1: Amide Bond Formation

Amide derivatives of this compound can be synthesized through a two-step, one-pot procedure involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be achieved using peptide coupling reagents.

Protocol 1.1: Amide Synthesis via Acyl Chloride Intermediate

This protocol describes a robust method for amide formation by first activating the carboxylic acid with thionyl chloride.

Experimental Workflow:

Caption: Workflow for the synthesis of amides from this compound via an acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Primary or secondary amine of choice

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous toluene (5-10 mL per gram of acid) and a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is typically used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data (Analogous Systems):

| Reagent/Parameter | Condition | Typical Yield | Reference |

| Thionyl Chloride | Reflux in toluene, 2-4 h | >90% (for acyl chloride) | General Procedure |

| Amine Coupling | 0 °C to RT, 2-16 h | 70-95% | Based on similar reactions |

Protocol 1.2: Direct Amide Coupling using HATU

This protocol utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the direct formation of amides from the carboxylic acid and an amine.

Experimental Workflow:

Caption: Workflow for the direct synthesis of amides using HATU as a coupling agent.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (General for HATU couplings):

| Reagent/Parameter | Condition | Typical Yield | Reference |

| HATU/DIPEA | RT, 2-12 h in DMF/DCM | 80-98% | General Procedure |

Part 2: Ester Formation

Ester derivatives of this compound can be prepared through several methods, including Fischer esterification for simple alcohols or by reaction of the acyl chloride with an alcohol.

Protocol 2.1: Fischer Esterification with Simple Alcohols

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) using an excess of the alcohol in the presence of an acid catalyst.

Experimental Workflow:

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are integral to the development of novel therapeutics and agrochemicals, demonstrating a wide range of biological activities.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and target engagement. 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a valuable building block for creating diverse libraries of pyridine derivatives. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the two chlorine atoms provide reactive handles for sequential nucleophilic aromatic substitution.[2]

Solid-phase synthesis offers a streamlined and efficient methodology for the construction of compound libraries, enabling rapid access to a multitude of analogs for screening and lead optimization.[2][3][4] By immobilizing the this compound scaffold onto a solid support, excess reagents and byproducts can be easily removed through simple washing steps, facilitating high-throughput synthesis and purification.[5]

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of substituted pyridines derived from this compound.

Experimental Protocols

I. Immobilization of this compound on Solid Support